molecular formula C9H7ClF2O2 B2569128 Methyl (4-chlorophenyl)(difluoro)acetate CAS No. 1393558-32-1

Methyl (4-chlorophenyl)(difluoro)acetate

Cat. No.: B2569128
CAS No.: 1393558-32-1
M. Wt: 220.6
InChI Key: IVEJHYQFZLKTCM-UHFFFAOYSA-N
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Description

Methyl (4-chlorophenyl)(difluoro)acetate is an organic compound with the molecular formula C9H7ClF2O2. It is a derivative of acetic acid, where the hydrogen atoms are replaced by a methyl group, a 4-chlorophenyl group, and two fluorine atoms. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-chlorophenyl)(difluoro)acetate can be synthesized through several methods. One common method involves the esterification of 4-chlorophenylacetic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 4-chlorophenylacetic acid with difluoromethyl ketone in the presence of a base such as sodium hydride. This reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-chlorophenyl)(difluoro)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: 4-chlorophenylacetic acid, difluoroacetic acid.

    Reduction: 4-chlorophenylmethanol, difluoroethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (4-chlorophenyl)(difluoro)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl (4-chlorophenyl)(difluoro)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-chlorophenyl)acetate: Similar structure but lacks the difluoro group.

    Methyl (4-fluorophenyl)(difluoro)acetate: Similar structure but has a fluorine atom instead of a chlorine atom.

    Methyl (4-bromophenyl)(difluoro)acetate: Similar structure but has a bromine atom instead of a chlorine atom.

Uniqueness

Methyl (4-chlorophenyl)(difluoro)acetate is unique due to the presence of both chlorine and difluoro groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, making it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-8(13)9(11,12)6-2-4-7(10)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEJHYQFZLKTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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